molecular formula C12H15NO5 B5772949 METHYL 2-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]ACETATE

METHYL 2-[(2,4-DIMETHOXYPHENYL)FORMAMIDO]ACETATE

Cat. No.: B5772949
M. Wt: 253.25 g/mol
InChI Key: QIDNUZWBSYAKST-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate typically involves the reaction of 2,4-dimethoxyaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and can be carried out in solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dimethylphenyl)formamido]acetate
  • Methyl 2-[(2,4-dichlorophenyl)formamido]acetate
  • Methyl 2-[(2,4-dihydroxyphenyl)formamido]acetate

Uniqueness

Methyl 2-[(2,4-dimethoxyphenyl)formamido]acetate is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 2-[(2,4-dimethoxybenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-16-8-4-5-9(10(6-8)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDNUZWBSYAKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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